molecular formula C7H10ClF2NO2 B15230248 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1394042-03-5

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No.: B15230248
CAS No.: 1394042-03-5
M. Wt: 213.61 g/mol
InChI Key: GORAHAZVHFBLOM-UHFFFAOYSA-N
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Description

6-Amino-2,2-difluorobicyclo[310]hexane-6-carboxylic acid hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of an amino group, two fluorine atoms, and a carboxylic acid group, all attached to a bicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclo[3.1.0]hexane ring system.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and fluorine groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
  • 2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
  • 6-Amino-2,2-difluorobicyclo[3.1.0]hexane

Uniqueness

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, along with the fluorine atoms, which confer distinct chemical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

1394042-03-5

Molecular Formula

C7H10ClF2NO2

Molecular Weight

213.61 g/mol

IUPAC Name

6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9F2NO2.ClH/c8-6(9)2-1-3-4(6)7(3,10)5(11)12;/h3-4H,1-2,10H2,(H,11,12);1H

InChI Key

GORAHAZVHFBLOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2(C(=O)O)N)(F)F.Cl

Origin of Product

United States

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